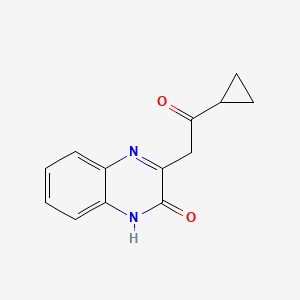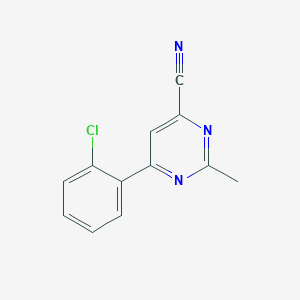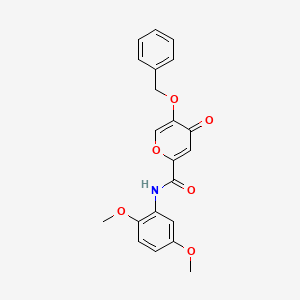![molecular formula C11H12N4 B14865440 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide](/img/structure/B14865440.png)
2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound’s derivatives are explored for use in agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, thereby affecting cellular processes and signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the cyclopentane ring.
Imidazo[4,5-b]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings.
Imidazo[4,5-c]pyridine: Similar to imidazo[4,5-b]pyridine but with a different arrangement of the nitrogen atoms
Uniqueness
2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboximidamide is unique due to the presence of the cyclopentane ring fused to the imidazo[1,2-a]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraene-9-carboximidamide |
InChI |
InChI=1S/C11H12N4/c12-10(13)7-3-2-6-15-9-5-1-4-8(9)14-11(7)15/h2-3,6H,1,4-5H2,(H3,12,13) |
InChI Key |
LETJEKICFCZVGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N3C=CC=C(C3=N2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





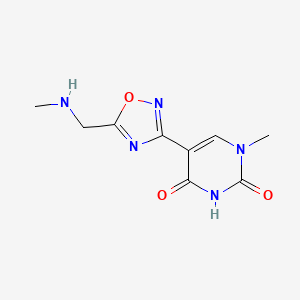

![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal](/img/structure/B14865397.png)
![N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B14865406.png)
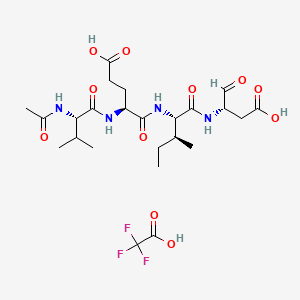

![Tert-butyl octahydropyrrolo[2,3-D]azepine-6(1H)-carboxylate](/img/structure/B14865433.png)
